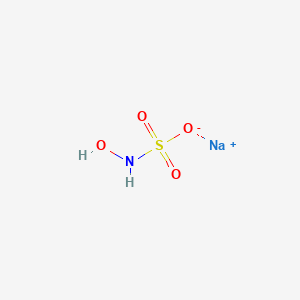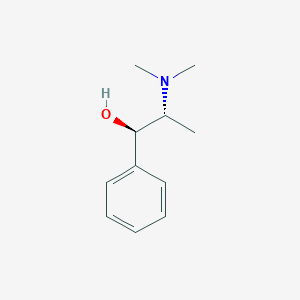![molecular formula C26H20ClN5O4 B081688 N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 12236-64-5](/img/structure/B81688.png)
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide, also known as ACN, is a chemical compound that has been widely studied for its potential applications in scientific research. ACN is a member of the azo-dye family and is commonly used as a fluorescent probe for detecting protein-ligand interactions.
Mecanismo De Acción
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide binds to proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The compound fluoresces when it is bound to a protein, allowing researchers to detect protein-ligand interactions.
Biochemical and Physiological Effects:
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide does not have any known biochemical or physiological effects on cells or tissues. The compound is non-toxic and is not known to interfere with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide has several advantages for lab experiments, including its high binding affinity for proteins, its fluorescent properties, and its non-toxic nature. However, N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide has several limitations, including its sensitivity to pH and temperature, its potential for non-specific binding, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide research, including the development of new fluorescent probes based on the N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide scaffold, the use of N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide in high-throughput screening assays, and the exploration of N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide's potential applications in drug discovery and development. Additionally, further research is needed to understand the mechanism of N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide binding to proteins and to optimize its use in scientific research.
Métodos De Síntesis
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide can be synthesized through a multistep process that involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with 2-chloro-5-nitrobenzoic acid to form N-acetyl-4-aminophenyl-4'-nitro-2-chlorobenzoate. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-hydroxy-2-naphthoic acid to form N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide has been extensively used in scientific research as a fluorescent probe for detecting protein-ligand interactions. The compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide can be used to study protein-protein interactions, protein-drug interactions, and protein conformational changes.
Propiedades
Número CAS |
12236-64-5 |
|---|---|
Nombre del producto |
N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide |
Fórmula molecular |
C26H20ClN5O4 |
Peso molecular |
501.9 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-4-[(5-carbamoyl-2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H20ClN5O4/c1-14(33)29-17-7-9-18(10-8-17)30-26(36)20-12-15-4-2-3-5-19(15)23(24(20)34)32-31-22-13-16(25(28)35)6-11-21(22)27/h2-13,34H,1H3,(H2,28,35)(H,29,33)(H,30,36) |
Clave InChI |
UHZVOVCIPHZPEI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)N)Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)N)Cl |
Otros números CAS |
12236-64-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)







